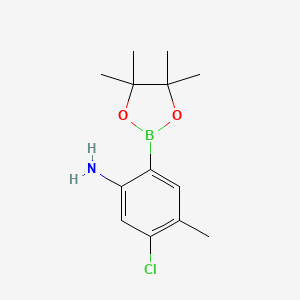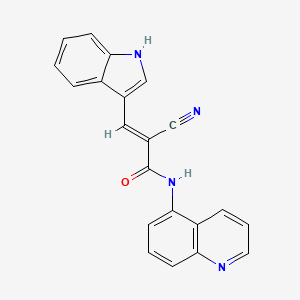
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide, also known as IQ-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide binds to the protein Dishevelled, which is involved in the activation of the Wnt/β-catenin signaling pathway. This binding prevents the activation of the pathway, leading to the inhibition of cellular processes that are regulated by this pathway.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. Furthermore, this compound has been shown to improve bone density in animal models of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. In addition, this compound has been shown to have high selectivity for the Wnt/β-catenin signaling pathway, which reduces the likelihood of off-target effects. However, one limitation of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide is that it has poor solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for the study of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide. One potential direction is the investigation of this compound as a therapeutic agent for various cancers. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been shown to have potential therapeutic applications for osteoporosis and Alzheimer's disease, which could be further explored. Furthermore, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide involves a multistep process that has been described in detail in scientific literature. The starting materials for the synthesis include 3-indolylacetonitrile and 2-chloro-3-quinolinecarboxaldehyde. The reaction involves the use of various reagents, including sodium methoxide, acetic acid, and triethylamine. The final product is obtained through a purification process that involves column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, (E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide has been investigated as a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O/c22-12-14(11-15-13-24-18-7-2-1-5-16(15)18)21(26)25-20-9-3-8-19-17(20)6-4-10-23-19/h1-11,13,24H,(H,25,26)/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOPAXYCSBMUFR-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-quinolin-5-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

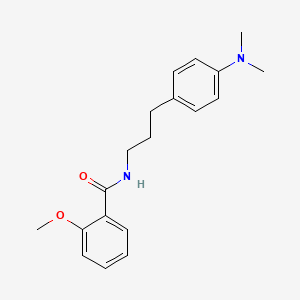
![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)
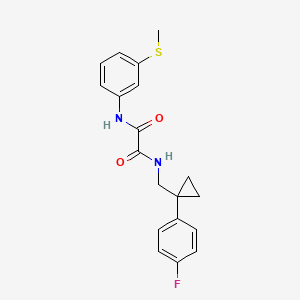
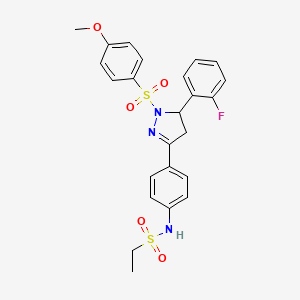
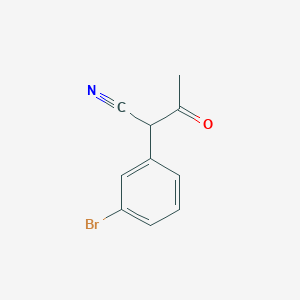

![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)

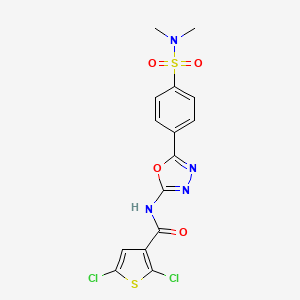
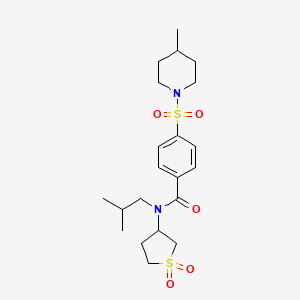

![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)
